

Application Notes and Protocols: Nitration of 4-Methylbenzonitrile

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Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzonitrile

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Introduction

The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. This document outlines the reaction mechanism, experimental protocols, and quantitative data for the nitration of 4-methylbenzonitrile, also known as p-tolunitrile. The reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents on the aromatic ring.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 4-methylbenzonitrile proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction can be broken down into three key steps:

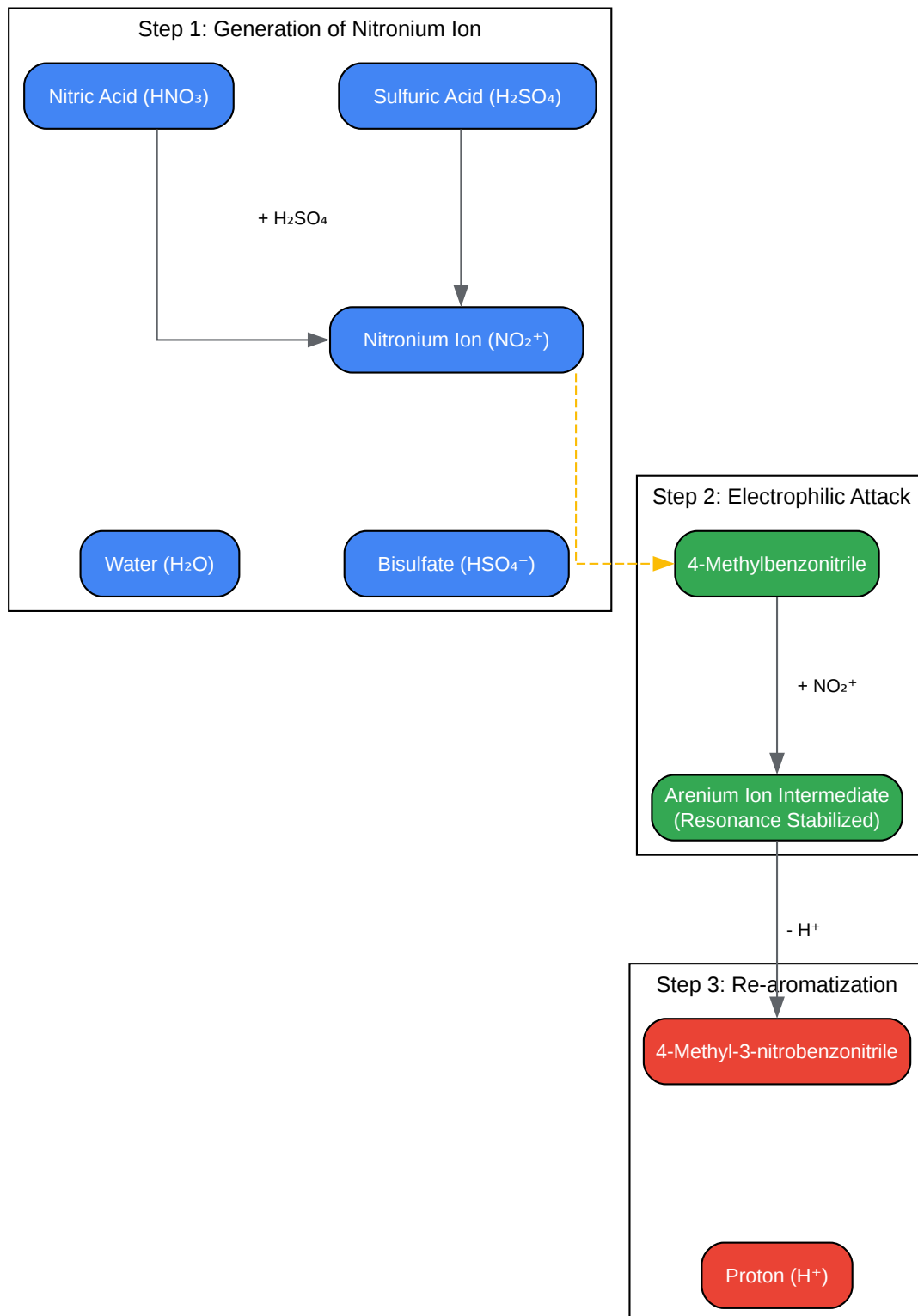
- **Generation of the Electrophile:** Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO_2^+).
- **Nucleophilic Attack:** The π -electron system of the 4-methylbenzonitrile ring acts as a nucleophile, attacking the nitronium ion. This attack is directed by the existing substituents. The methyl group ($-\text{CH}_3$) is an activating, ortho, para-director, while the cyano group ($-\text{CN}$) is a deactivating, meta-director. The position ortho to the methyl group is also meta to the

cyano group, making it the most electronically favored position for substitution. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

- Re-aromatization: A weak base, such as the bisulfate ion (HSO_4^-) or water, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, **4-methyl-3-nitrobenzonitrile**.

The following diagram illustrates the logical flow of the reaction mechanism.

Reaction Mechanism of Nitration of 4-Methylbenzonitrile

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Caption: Logical flow of the nitration of 4-methylbenzonitrile.

Quantitative Data

The nitration of 4-methylbenzonitrile is highly regioselective, yielding **4-methyl-3-nitrobenzonitrile** as the major product in high yield.

Parameter	Value	Reference
Product Name	4-Methyl-3-nitrobenzonitrile	
CAS Number	939-79-7	
Yield	95%	[1]
Isomer Distribution	Highly regioselective, other isomers not reported in significant amounts.	
Melting Point	102-106 °C	[2]
¹ H NMR (CDCl ₃)	δ (ppm): 2.65 (s, 3H, CH ₃), 7.55 (d, 1H, Ar-H), 7.80 (dd, 1H, Ar-H), 8.05 (d, 1H, Ar-H)	
¹³ C NMR (CDCl ₃)	δ (ppm): 20.5, 116.5, 117.9, 128.5, 133.5, 134.0, 148.0	
IR (KBr)	ν (cm ⁻¹): ~2230 (C≡N), ~1530 (asymmetric NO ₂), ~1350 (symmetric NO ₂)	

Experimental Protocols

The following protocol is for the synthesis of **4-methyl-3-nitrobenzonitrile**.

Materials:

- 4-methylbenzonitrile
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)

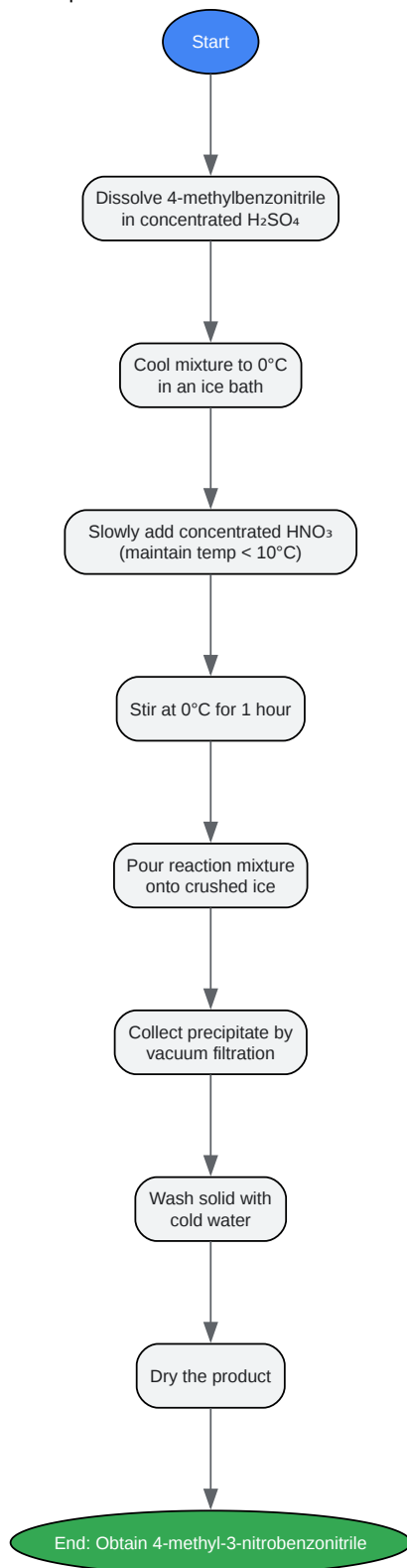
- Crushed ice
- Distilled water

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Beaker
- Büchner funnel and filter flask
- Standard laboratory glassware

Experimental Workflow Diagram:

Experimental Workflow for Nitration

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Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, add 20 mL of concentrated sulfuric acid.
- Cool the sulfuric acid to 0°C using an ice bath.
- Slowly add 11 g (0.098 mol) of 4-methylbenzonitrile to the cold sulfuric acid with continuous stirring.
- In a separate dropping funnel, place 20 mL of concentrated nitric acid.
- Add the nitric acid dropwise to the stirred solution of 4-methylbenzonitrile over a period of 1 hour, ensuring the reaction temperature is maintained at 0°C.[1]
- After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour.[1]
- Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice to quench the reaction.
- A white solid precipitate will form.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold distilled water to remove any residual acid.
- Dry the product to obtain **4-methyl-3-nitrobenzonitrile**. The expected yield is approximately 15.2 g (95%).[1]
- The product can be further purified by recrystallization from an appropriate solvent if necessary.

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References

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